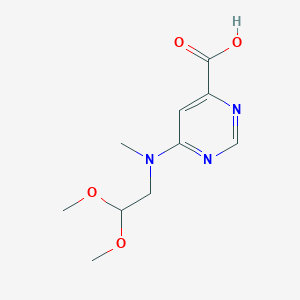
8-Bromo-2-(methoxycarbonyl)chroman-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-2-(methoxycarbonyl)chromane-6-carboxylic acid is an organic compound with the molecular formula C12H11BrO5 and a molecular weight of 315.12 g/mol . It is a derivative of chromane, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring. The presence of bromine, methoxycarbonyl, and carboxylic acid functional groups makes this compound versatile for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-(methoxycarbonyl)chromane-6-carboxylic acid can be achieved through a multi-step process. One common method involves the bromination of chromane derivatives followed by esterification and carboxylation reactions. For example, starting with 6-bromochromone-2-carboxylic acid, the compound can be synthesized using a microwave-assisted process that involves the addition of ethyl oxalate and a base, followed by the addition of hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 8-Bromo-2-(methoxycarbonyl)chromane-6-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Esterification and Hydrolysis: The methoxycarbonyl group can undergo esterification and hydrolysis reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Esterification: Reagents like methanol and sulfuric acid are commonly used.
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while esterification can produce different esters.
Aplicaciones Científicas De Investigación
8-Bromo-2-(methoxycarbonyl)chromane-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8-Bromo-2-(methoxycarbonyl)chromane-6-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and functional groups allow it to participate in various biochemical pathways. For example, it can act as an inhibitor or activator of certain enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
6-Bromochromone-2-carboxylic acid: A closely related compound with similar structural features.
2-(Methoxycarbonyl)chromane-6-carboxylic acid: Lacks the bromine atom but shares other functional groups.
8-Bromo-2-(hydroxycarbonyl)chromane-6-carboxylic acid: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness: 8-Bromo-2-(methoxycarbonyl)chromane-6-carboxylic acid is unique due to the combination of its bromine atom and methoxycarbonyl group, which confer specific reactivity and properties. This makes it particularly useful in certain synthetic and research applications where these functional groups are advantageous.
Propiedades
Fórmula molecular |
C12H11BrO5 |
|---|---|
Peso molecular |
315.12 g/mol |
Nombre IUPAC |
8-bromo-2-methoxycarbonyl-3,4-dihydro-2H-chromene-6-carboxylic acid |
InChI |
InChI=1S/C12H11BrO5/c1-17-12(16)9-3-2-6-4-7(11(14)15)5-8(13)10(6)18-9/h4-5,9H,2-3H2,1H3,(H,14,15) |
Clave InChI |
XHVJWCMEXVPAPM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCC2=C(O1)C(=CC(=C2)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


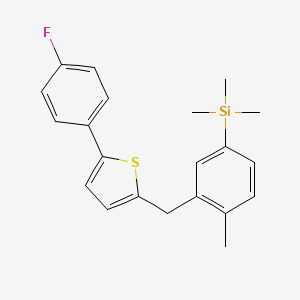
![tert-Butyl (3R,5S)-5-((R)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate](/img/structure/B14886268.png)
![Bicyclo[2.1.0]pentan-1-amine hydrochloride](/img/structure/B14886274.png)

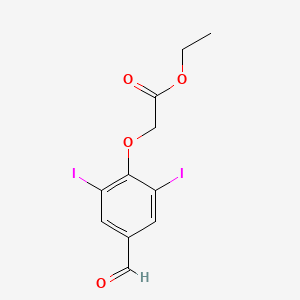
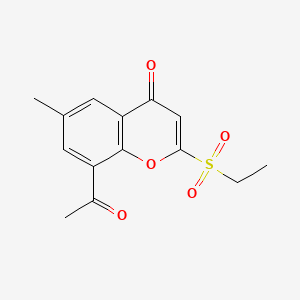


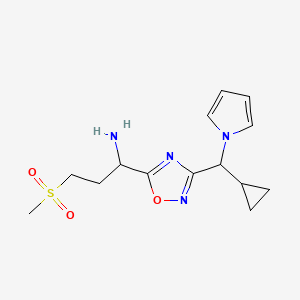
![6-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14886325.png)
![7,10-Dioxadispiro[3.1.4.1]undecan-2-one](/img/structure/B14886340.png)
![Ethyl 2,5-dimethyl-4-oxo-2-(thiophen-2-yl)-1,2,3,4-tetrahydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B14886347.png)
![2-(((3AR,4R,6R,6aS)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14886348.png)
